molecular formula C18H17N3O3S B11121781 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11121781
M. Wt: 355.4 g/mol
InChI Key: AJFFSUKVJCFHCP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Acylation Reaction: The thiadiazole derivative is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the thiadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives in cancer treatment. The compound has shown promise in various in vitro assays against different cancer cell lines.

Case Studies

  • A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). The results indicated that while none surpassed doxorubicin's efficacy, certain derivatives exhibited notable activity at specific concentrations .
  • Another investigation into the synthesis of thiadiazole derivatives revealed that compounds with specific substitutions on the thiadiazole ring showed enhanced anticancer activity compared to their unsubstituted counterparts .

Anticonvulsant Properties

The anticonvulsant potential of thiadiazole derivatives is another area of significant interest. Research indicates that these compounds can modulate neurotransmitter systems involved in seizure activity.

Case Studies

  • In a study assessing the anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, certain thiadiazole derivatives demonstrated significant protective effects against induced seizures. The LD50 values indicated a favorable therapeutic index compared to standard anticonvulsants like valproic acid .

Other Biological Activities

Besides anticancer and anticonvulsant properties, 1,3,4-thiadiazole derivatives have been explored for various other pharmacological activities:

  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antibacterial and antifungal properties against a range of pathogens .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been noted for their potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Effects : Certain derivatives have shown promise in managing blood glucose levels in diabetic models .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInhibition of DNA/RNA synthesis; apoptosisEffective against PC3 and HT-29 cell lines; some compounds show superior activity compared to doxorubicin
AnticonvulsantGABAergic modulation; ion channel interactionSignificant seizure protection in animal models
AntimicrobialDisruption of bacterial/fungal cell functionNoteworthy activity against several pathogens
Anti-inflammatoryInhibition of inflammatory mediatorsPotential benefits in inflammatory disease models
AntidiabeticModulation of glucose metabolismPromising results in diabetic animal studies

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, such as the specific substitution pattern on the aromatic rings and the presence of the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of compounds known as 1,3,4-thiadiazoles, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetic acid with a thiadiazole derivative. The general method includes:

  • Formation of Thiadiazole Ring : Starting from appropriate thiosemicarbazides and carbon disulfide under acidic conditions.
  • Acetylation : The thiadiazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final compound.

The structural elucidation is usually confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 Cells : Exhibited significant anti-proliferative activity with an IC50 value indicating effective inhibition of cell growth.
  • LoVo Cells : Similar cytotoxic effects were observed with lower IC50 values compared to standard chemotherapeutic agents .

In vitro studies suggest that the mechanism of action may involve apoptosis induction and cell cycle arrest, mediated by caspase activation and modulation of BAX protein levels .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Tests : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity : Effective against various fungal strains such as Aspergillus niger, indicating a broad spectrum of antimicrobial effects .

Anti-inflammatory Effects

Some studies have suggested that thiadiazole derivatives exhibit anti-inflammatory properties. This is often assessed through in vivo models where compounds are tested for their ability to reduce inflammation in carrageenan-induced edema models .

Study 1: Anticancer Efficacy on MCF-7 Cells

A specific study evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated:

CompoundIC50 (µM)Mechanism
This compound49.6Apoptosis induction via caspase activation

Study 2: Antimicrobial Activity Assessment

In a comparative study assessing antimicrobial activity:

MicroorganismMIC (µg/mL)Comparison to Standard
Staphylococcus aureus32.6Higher than Itraconazole
Escherichia coli47.5Comparable to Streptomycin

These findings underscore the potential utility of this compound in therapeutic applications targeting cancer and infectious diseases.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16(22)19-18-21-20-17(25-18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

AJFFSUKVJCFHCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC

Origin of Product

United States

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